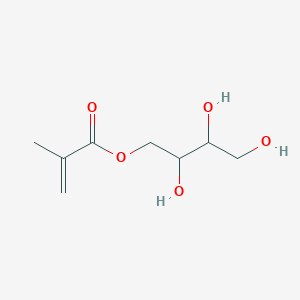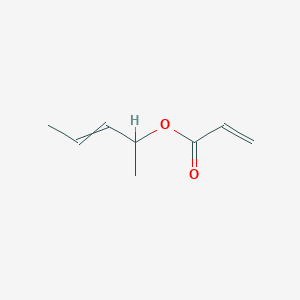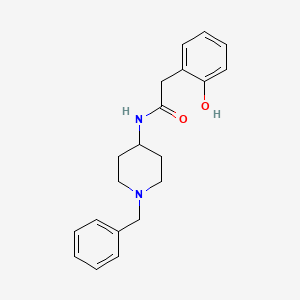
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilyl group, and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxyethynyl)(tert-butyl)dimethylsilane typically involves the reaction of tert-butylacetylene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of 0°C to room temperature, and the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (tert-Butoxyethynyl)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the tert-butyl and dimethylsilyl groups can be involved in substitution and elimination reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through steric and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.
tert-Butyldimethylsilanol: Employed in the preparation of silyl ethers and as a reagent in polymerization reactions.
Uniqueness
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane is unique due to the presence of both a tert-butyl group and an ethynyl group, which provide distinct reactivity patterns compared to other organosilicon compounds. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
| 124537-26-4 | |
Molekularformel |
C12H24OSi |
Molekulargewicht |
212.40 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[2-[(2-methylpropan-2-yl)oxy]ethynyl]silane |
InChI |
InChI=1S/C12H24OSi/c1-11(2,3)13-9-10-14(7,8)12(4,5)6/h1-8H3 |
InChI-Schlüssel |
BLZPILWNFDNTDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC#C[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)

![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)


![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
